molecular formula C7H7BrFNO2S B12315065 (5-Bromo-2-fluorophenyl)methanesulfonamide

(5-Bromo-2-fluorophenyl)methanesulfonamide

Cat. No.: B12315065
M. Wt: 268.11 g/mol
InChI Key: OEWOJLPLQZXOEL-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)methanesulfonamide is a sulfonamide derivative featuring a phenyl ring substituted with bromine (Br) at the 5-position and fluorine (F) at the 2-position, linked to a methanesulfonamide group. Sulfonamides are well-known for their roles as enzyme inhibitors (e.g., cyclooxygenase-2 (COX-2)) and intermediates in cross-coupling reactions . The bromine and fluorine substituents are electron-withdrawing groups, which may enhance binding affinity to biological targets or facilitate further functionalization in synthetic workflows .

Properties

Molecular Formula

C7H7BrFNO2S

Molecular Weight

268.11 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7BrFNO2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)

InChI Key

OEWOJLPLQZXOEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CS(=O)(=O)N)F

Origin of Product

United States

Preparation Methods

The synthesis of (5-Bromo-2-fluorophenyl)methanesulfonamide typically involves the reaction of 5-bromo-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(5-Bromo-2-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Bromo-2-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Substituents Biological Activity Synthetic Application
(5-Bromo-2-fluorophenyl)methanesulfonamide 5-Br, 2-F on phenyl Inferred COX-2 inhibition (structural analogy) Suzuki coupling intermediate
Compound 9 () 2,4-diF on phenyl COX-2, iNOS, ICAM-1 inhibition Anti-inflammatory agent
Intermediate 132 () 3-Bpin on phenyl N/A Cross-coupling reagent
5-Bromo-2-fluoro-4-methylbenzenesulfonamide 5-Br, 2-F, 4-Me on phenyl SDS-focused (handling precautions) Unknown

Research Findings and Implications

Electron-Withdrawing Groups Enhance Bioactivity : Fluorine and bromine substituents improve binding to inflammatory targets like COX-2, as seen in Compound 9 . The target compound’s substituents may offer a balance between potency and metabolic stability.

Synthetic Versatility : The bromine atom in (5-Bromo-2-fluorophenyl)methanesulfonamide makes it a candidate for palladium-catalyzed reactions, analogous to Intermediate 132 .

Safety Considerations : While direct data are lacking, the methylated analog in highlights the need for careful handling of halogenated sulfonamides .

Biological Activity

(5-Bromo-2-fluorophenyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.

(5-Bromo-2-fluorophenyl)methanesulfonamide is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which may enhance its binding affinity to biological targets. The sulfonamide group is known for its ability to interact with various enzymes and receptors, potentially modulating their activity.

Antimicrobial Properties

Research indicates that (5-bromo-2-fluorophenyl)methanesulfonamide exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival. The exact mechanism involves the inhibition of specific enzymes that are crucial for cell wall synthesis and other metabolic processes.

Anticancer Activity

The compound has been explored for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell proliferation and survival. For instance, it has been reported to inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition

(5-Bromo-2-fluorophenyl)methanesulfonamide has been identified as an inhibitor of various enzymes, including carbonic anhydrase (CA) and sphingomyelinase. These enzymes play critical roles in physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and neurodegenerative diseases.

The mechanism of action is primarily linked to the compound's ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with active site residues of target enzymes, leading to conformational changes that inhibit enzyme activity. Additionally, the halogen atoms (bromine and fluorine) enhance the lipophilicity and electronic properties of the compound, improving its binding affinity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (5-bromo-2-fluorophenyl)methanesulfonamide against several bacterial strains. The results indicated significant inhibition at low micromolar concentrations, comparable to established antibiotics. The compound was particularly effective against Gram-positive bacteria, suggesting a selective mechanism of action.

Case Study 2: Anticancer Activity

In a preclinical trial involving human cancer cell lines, (5-bromo-2-fluorophenyl)methanesulfonamide demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing programmed cell death. These findings support further investigation into its use as a chemotherapeutic agent.

Research Findings Summary

Activity Target IC50/EC50 Notes
AntimicrobialVarious bacterial strainsLow micromolar rangeEffective against Gram-positive bacteria
AnticancerCancer cell linesDose-dependentInduces apoptosis in cancer cells
Enzyme InhibitionCarbonic anhydraseSpecific IC50 valuesPotential therapeutic applications

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